molecular formula C9H15F2N3OSi B14359607 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine CAS No. 90854-75-4

4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine

Cat. No.: B14359607
CAS No.: 90854-75-4
M. Wt: 247.32 g/mol
InChI Key: NYABMMJWHLOAOK-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine typically involves multiple steps, including the introduction of the difluoromethoxy group, methylation, and silylation. One common approach is to start with a pyrimidine derivative and introduce the difluoromethoxy group through a nucleophilic substitution reaction. The methyl group can be introduced via alkylation, and the trimethylsilyl group is added using silylating agents such as trimethylsilyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and trimethylsilyl groups can enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine is unique due to the presence of the difluoromethoxy and trimethylsilyl groups, which confer distinct chemical reactivity and biological activity. These groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

90854-75-4

Molecular Formula

C9H15F2N3OSi

Molecular Weight

247.32 g/mol

IUPAC Name

4-(difluoromethoxy)-6-methyl-N-trimethylsilylpyrimidin-2-amine

InChI

InChI=1S/C9H15F2N3OSi/c1-6-5-7(15-8(10)11)13-9(12-6)14-16(2,3)4/h5,8H,1-4H3,(H,12,13,14)

InChI Key

NYABMMJWHLOAOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N[Si](C)(C)C)OC(F)F

Origin of Product

United States

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